molecular formula C7H12N2OS B13332991 3-(tert-Butyl)-2-thioxoimidazolidin-4-one

3-(tert-Butyl)-2-thioxoimidazolidin-4-one

Cat. No.: B13332991
M. Wt: 172.25 g/mol
InChI Key: ULVLKYTURULQPF-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2-thioxoimidazolidin-4-one is an organic compound characterized by the presence of a tert-butyl group and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-thioxoimidazolidin-4-one typically involves the reaction of tert-butyl isocyanide with carbon disulfide and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as flow microreactors, can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogens or other electrophiles in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-(tert-Butyl)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-(tert-Butyl)-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone ring structure, which imparts distinct chemical properties and reactivity. This sets it apart from other tert-butyl-containing compounds, making it valuable for specific applications in research and industry .

Biological Activity

3-(tert-Butyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thiohydantoins, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Overview of Biological Activity

The biological activities of this compound and its derivatives have been extensively studied, revealing potential applications in cancer therapy, antimicrobial treatments, and other pharmacological effects.

1. Anticancer Activity

Research has demonstrated that derivatives of 2-thioxoimidazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of several derivatives against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives showed promising IC50 values, suggesting strong antiproliferative effects:

CompoundCell LineIC50 (μg/mL)
Compound 1HepG22.33
Compound 5MCF-73.98
Compound 4HepG20.017
Compound 2HepG20.18

These findings highlight the compound's potential as an effective anticancer agent, particularly through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

2. Mechanistic Insights

The mechanism of action for these compounds often involves the modulation of key signaling pathways. For instance, compound 4 was shown to enhance the expression of pro-apoptotic genes such as p53 and Caspases while inhibiting anti-apoptotic factors like Bcl-2. Additionally, it was found to inhibit the PI3K/AKT pathway, which is crucial in cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives possess significant antibacterial activity against various pathogens, including Staphylococcus aureus:

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15.62 mg/mL
Compound BE. coli31.25 mg/mL

These results suggest that these compounds could serve as potential candidates for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of thiohydantoin derivatives in clinical settings:

  • Hepatocellular Carcinoma : A study involving in vivo models demonstrated that treatment with a thiohydantoin derivative led to a significant reduction in tumor size and improved survival rates compared to control groups .
  • Infection Models : In animal models infected with resistant bacterial strains, treatment with thiohydantoin derivatives resulted in notable reductions in bacterial load and improved clinical outcomes .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-tert-butyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H12N2OS/c1-7(2,3)9-5(10)4-8-6(9)11/h4H2,1-3H3,(H,8,11)

InChI Key

ULVLKYTURULQPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)CNC1=S

Origin of Product

United States

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